Disperse Yellow 7 methacrylate

Descripción

Chemical Classifications and Core Azo Dye Structural Features

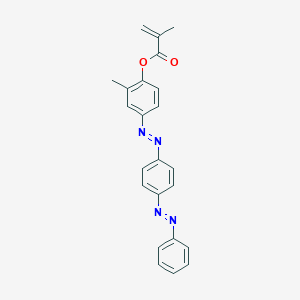

Disperse Yellow 7 methacrylate (B99206), with the chemical formula C₂₃H₂₀N₄O₂, belongs to the class of azo dyes. chemspider.comsigmaaldrich.com The core of its structure is the azobenzene (B91143) group (-N=N-), which is characteristic of azo compounds and is responsible for its color. Specifically, it contains two azo groups, classifying it as a diazo dye. This structural feature enhances its light absorption capacity compared to monoazo dyes. The molecule also contains aromatic rings, which are susceptible to electrophilic substitution reactions. The synthesis of the parent dye, Disperse Yellow 7, typically involves diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.

Table 1: Chemical Properties of Disperse Yellow 7 Methacrylate

| Property | Value |

| Molecular Formula | C₂₃H₂₀N₄O₂ |

| Molecular Weight | 384.43 g/mol |

| CAS Number | 480425-25-0 |

| IUPAC Name | [2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate |

| Melting Point | 132.7-135.8 °C |

| λmax | 364 nm |

Data sourced from multiple references. sigmaaldrich.comalfa-chemistry.comuni.lu

The Role of Methacrylate Functionalization in Polymerizable Dyes

The key to this compound's utility in materials science is the methacrylate group (C(CH₃)=CH₂-COO-). This functional group is readily polymerizable, allowing the dye molecule to be chemically bonded into polymer chains. mdpi.com This covalent attachment overcomes issues of dye leaching that can occur when dyes are simply physically mixed with a polymer. The methacrylate group can participate in various polymerization reactions, such as radical polymerization, to form copolymers with other monomers like methyl methacrylate or N-isopropyl acrylamide (B121943). mdpi.comtandfonline.com This incorporation into a polymer backbone can lead to materials with enhanced thermal stability and specific optical properties. researchgate.net

Overview of this compound's Significance as a Research Compound in Polymer Chemistry and Photonics

This compound is a significant research compound due to the unique combination of its chromophoric and polymerizable properties. In polymer chemistry, it is used to create functional polymers with tailored optical characteristics. techscience.com For instance, copolymers containing this compound have been synthesized and studied for their thermal and photoluminescence properties, with potential applications in smart and responsive textiles. sigmaaldrich.comtandfonline.com

In the field of photonics, materials incorporating this dye are investigated for their nonlinear optical (NLO) properties. researchgate.netsrinivaspublication.comresearcher.life Organic materials with NLO properties are of great interest for applications in all-optical photonic devices. researchgate.netsrinivaspublication.com Research has shown that polymer films doped with Disperse Yellow 7 exhibit interesting nonlinear absorption and refraction behaviors. researchgate.netscispace.com These properties, such as saturation absorption at low input power and reverse saturation absorption at higher power, make them potential candidates for optical limiting and switching applications. scispace.comresearch-advances.org The ability to tune these properties by incorporating the dye into different polymer matrices further enhances its importance in the development of new photonic materials. researchgate.netscispace.comresearch-advances.org

Structure

3D Structure

Propiedades

IUPAC Name |

[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOMFRHHRRNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393158 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-25-0 | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Yellow 7 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Disperse Yellow 7 Methacrylate (B99206) Synthesis

The synthesis of Disperse Yellow 7 methacrylate is a multi-step process that begins with the creation of its precursor, the Disperse Yellow 7 dye, followed by a derivatization step to introduce the methacrylate functional group.

The foundational synthesis of the Disperse Yellow 7 precursor follows the classic pathway for creating azo dyes. This process involves two primary stages: diazotization and azo coupling. jchemrev.com

The first stage, diazotization, converts a primary aromatic amine into a reactive diazonium salt. jchemrev.com This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic and low-temperature conditions. The second stage is the azo coupling, where the unstable diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye. jchemrev.com For Disperse Yellow 7, this involves the diazotization of a 4-aminophenyl derivative and subsequent coupling with a phenolic compound like 2-methylphenol (o-cresol).

The general reaction parameters are critical for optimizing yield and purity and are summarized below.

Table 1: Typical Reaction Conditions for Disperse Yellow 7 Precursor Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Diazotization Temperature | 0–5 °C | To maintain the stability of the diazonium salt, which is unstable at higher temperatures. nih.govmdpi.com |

| Diazotization pH | 1–2 (Acidic) | An acidic medium, typically using HCl or H₂SO₄, is required for the in situ generation of nitrous acid from sodium nitrite. |

| Coupling pH | Alkaline | Alkaline conditions are used for coupling with phenolic compounds. |

| Purification | Recrystallization | Ethanol/water mixtures are often used to purify the final dye product. |

To obtain this compound, the precursor dye must be chemically modified to include the methacrylate group. This is typically achieved through an esterification reaction. mdpi.com The phenolic hydroxyl (-OH) group on the Disperse Yellow 7 molecule is reacted with a methacrylating agent, such as methacrylic anhydride (B1165640) or methacryloyl chloride. nih.govmdpi.com This reaction forms a methacrylate ester, covalently bonding the photoactive methacrylate group to the azo dye structure. mdpi.com The resulting monomer, [2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate, can then be incorporated into polymers. nih.gov

Recent research has focused on developing more environmentally friendly synthetic methods for azo dyes, aiming to reduce solvent use, reaction times, and energy consumption.

Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to significantly accelerate the synthesis of Disperse Yellow 7. Reports indicate that ultrasound-assisted synthesis can reduce the reaction time from a conventional 4 hours to just 45 minutes. This method enhances mass transfer and increases reaction rates, offering a more efficient process. nih.gov

Solvent-Free Mechanochemical Methods: Mechanochemistry, such as ball milling, presents a solvent-free alternative for azo dye synthesis. rsc.org In this approach, solid reactants (e.g., diazonium salts and coupling agents) are ground together, and the mechanical energy initiates the chemical reaction. rsc.orgrsc.org This method avoids the use of potentially toxic solvents and can simplify product purification. rsc.orgresearchgate.net Studies on azo dye synthesis via mechanochemical means have demonstrated high yields, often comparable to traditional solvent-based methods, under mild, solvent-free conditions. rsc.org

Methacrylate Derivatization Techniques

Chemical Reactivity and Degradation Pathways (Synthetic Context)

The chemical reactivity of this compound is largely defined by its azo (-N=N-) linkages, which are susceptible to both oxidation and reduction.

The azo groups within the dye structure can undergo oxidation. This process can lead to the formation of nitro compounds. Peroxidase-mediated oxidation has also been studied for similar azo dyes, where the phenolic ring of the dye is oxidized by two electrons, resulting in an azo-bearing carbonium ion. ohsu.edu This reactivity is a key consideration in the dye's stability and degradation.

The most common degradation pathway for azo dyes involves the reductive cleavage of the azo bonds. nih.gov This reaction breaks the -N=N- double bond to form two separate aromatic amines. jchemrev.com This reduction can be initiated by various chemical reducing agents. For instance, studies using zero-valent iron (ZVI) to reduce Disperse Yellow 7 have identified several transformation products. nih.gov The reductive cleavage of the two azo groups leads to the formation of potentially carcinogenic aromatic amines. nih.gov

Table 2: Identified Products from the Reductive Transformation of Disperse Yellow 7

| Product Name | Chemical Classification | Significance |

|---|---|---|

| p-Phenylenediamine (B122844) (p-PDA) | Aromatic Amine | A known genotoxin. nih.gov |

| 4-Aminoazobenzene (B166484) (4-AAB) | Aromatic Amine | A category 2 carcinogen. nih.gov |

| 4-Aminobiphenyl (B23562) (4-ABP) | Aromatic Amine | A category 1 human carcinogen, thought to form via a benzidine (B372746) rearrangement. nih.gov |

This reductive pathway is a critical aspect of the dye's chemical behavior, particularly in environmental and biological contexts where reducing conditions may be present. nih.govwur.nl

Electrophilic Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, enabling the introduction of various functional groups onto the aromatic nucleus. scribd.com For complex molecules like this compound, the reactivity and regioselectivity of such reactions are governed by the electronic effects of the substituents already present on its multiple aromatic rings. While specific research on the electrophilic substitution of this compound is not extensively documented, the reactivity can be inferred from its parent compound, Disperse Yellow 7, and related azobenzene (B91143) structures.

The structure of Disperse Yellow 7 features two key aromatic rings linked by an azo group: a cresol (B1669610) ring and a phenyl ring which is part of a larger 4-(phenylazo)phenyl group. The cresol ring contains a strongly activating hydroxyl group (esterified in the methacrylate derivative) and a weakly activating methyl group. The other phenyl ring is substituted by the azo group. Azo groups generally act as deactivating groups in electrophilic substitution.

The acetamido group, present in a structurally related compound N-[4-[(4-Hydroxyphenyl)diazenyl]phenyl]acetamide, is known to be an activating, ortho-, para-directing group for electrophilic aromatic substitution. scribd.comontosight.ai This activating nature means that mono-substitution can be readily achieved. scribd.com In the case of this compound, the methacryloyloxy group and the methyl group on the cresol ring would direct incoming electrophiles primarily to the positions ortho and para to themselves. The azo linkage, being a deactivating group, would direct electrophiles to the meta position on the unsubstituted phenyl ring, though this ring is significantly less reactive than the substituted cresol ring.

General electrophilic substitution reactions such as halogenation and nitration have been noted for Disperse Yellow 7 and similar azo dyes. wikipedia.org For instance, the related molecule Solvent Yellow 7 can undergo reactions including bromination and nitration. wikipedia.org

Below is a table summarizing potential electrophilic substitution reactions on aromatic rings similar to those in this compound, based on established chemical principles.

| Reaction | Electrophile | Typical Reagents | Activating/Deactivating Effect of Substituents | Predicted Outcome on Disperse Yellow 7 Structure |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ | The -OH (or -OR) and -CH₃ groups are activating and ortho, para-directing. The azo group is deactivating. | Substitution occurs primarily on the cresol ring at positions ortho to the hydroxyl/ester and methyl groups. |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | The -OH (or -OR) and -CH₃ groups are activating. The azo group is deactivating. | Nitration is expected to occur on the activated cresol ring. |

| Sulfonation | SO₃ | Fuming H₂SO₄ | The -OH (or -OR) and -CH₃ groups are activating. The azo group is deactivating. | Sulfonation would favor the activated cresol ring. |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | The -OH (or -OR) group is strongly activating, but the lone pairs can complex with the Lewis acid catalyst, deactivating the ring. The amino group is incompatible with Friedel-Crafts reactions. scribd.com | This reaction may be complex or inhibited due to the presence of the ester and azo functionalities which can interact with the Lewis acid catalyst. |

| Friedel-Crafts Acylation | RC=O⁺ | R-COCl, AlCl₃ | Similar to alkylation, the Lewis acid catalyst can complex with the ester and azo groups, posing challenges for this reaction. scribd.com | Acylation is likely to be difficult under standard Friedel-Crafts conditions. |

Polymerization and Copolymerization Studies

Homopolymerization of Disperse Yellow 7 Methacrylate (B99206)

The homopolymer of Disperse Yellow 7 methacrylate, poly(this compound) (PDY7MA), has been synthesized as a reference material in copolymerization studies. Research has indicated that the homopolymer can be prepared via radical polymerization. tandfonline.com Characterization of PDY7MA shows a molecular weight in the order of 10³ Da. tandfonline.com

Copolymerization with Various Monomers

DY7MA has been successfully copolymerized with a range of monomers to create materials that combine the photoactivity of the dye with other desirable polymer properties.

Standard radical polymerization is a common method for synthesizing copolymers of DY7MA. This process typically involves a vinylic co-monomer and a radical initiator. For instance, 2,2'-Azo-bis-isobutyronitrile (AIBN) has been used as a thermal initiator to produce copolymers of DY7MA and N-isopropyl acrylamide (B121943). tandfonline.com

Another approach involves photoinitiation, where silyl (B83357) macroradicals are generated from polysilanes upon UV irradiation. These macroradicals then initiate the radical polymerization of the DY7MA monomer, leading to the formation of block copolymers. techscience.com This method avoids the high temperatures of traditional Wurtz coupling for polysilane synthesis, which would otherwise degrade the functional dye monomer. techscience.com

Functional photoactive polysilane copolymers have been synthesized by copolymerizing DY7MA with polysilanes like poly(methylphenylsilane) (PMPS) and poly(methylphenylsilane-co-dimethylsilane) (CPS). techscience.comresearchgate.net The synthesis is conducted using a UV-technique where the polysilane itself acts as a macrophotoinitiator. techscience.com Upon UV exposure, the Si-Si backbone of the polysilane generates silyl radicals, which then trigger the polymerization of the DY7MA monomer. techscience.com This results in the formation of block copolymers, specifically poly(methylphenylsilane)-co-disperse yellow 7 methacrylate (PSDY) and poly(methylphenylsilane-co-dimethylsilane)-co-disperse yellow 7 methacrylate (CPSDY). techscience.com These materials are thermally stable up to 300°C. techscience.com

Table 1: Properties of Photoactive Polysilane Copolymers

| Copolymer | Monomers | Synthesis Method | Molecular Mass (gm/mol) | Thermal Stability | Architecture |

|---|---|---|---|---|---|

| PSDY | PMPS, DY7MA | UV-initiated Radical Polymerization | 10³ order | Stable up to 300°C | Block Copolymer |

| CPSDY | CPS, DY7MA | UV-initiated Radical Polymerization | 10³ order | Stable up to 300°C | Block Copolymer |

Data sourced from Meenu et al. (2019). techscience.com

To create polymers that respond to both temperature and light, DY7MA has been copolymerized with the thermoresponsive monomer N-isopropyl acrylamide (NIPAM). tandfonline.com The resulting poly(N-isopropyl acrylamide-co-disperse yellow 7 methacrylate) (PNIPDY) copolymers were synthesized via radical polymerization using AIBN as an initiator. tandfonline.com These copolymers combine the photoactive properties of the azobenzene (B91143) unit from DY7MA with the thermoresponsive nature of the PNIPAM block. tandfonline.com The molecular weights of the synthesized copolymers were found to be in the order of 10³ Da. tandfonline.com

Table 2: Optical Properties of Thermoresponsive and Photoactive Copolymers

| Copolymer Sample | Optical Band Gap (eV) |

|---|---|

| PNIPDY-1B | 2.98 |

| PNIPDY-2B | 2.95 |

| PNIPDY-3B | 2.91 |

Data sourced from Meenu & Bag (2023). tandfonline.com

This compound has been integrated into methacrylate-based polymer matrices through direct copolymerization. A notable example is the copolymerization with methyl methacrylate (MMA) to form poly[(methyl methacrylate)-co-(this compound)]. sigmaaldrich.com The commercial availability of this copolymer confirms its synthesis, likely through a radical polymerization process common for methacrylate monomers. sigmaaldrich.commdpi.com This method covalently incorporates the dye moiety into the polymer backbone, creating a stable, functional material. Characterization of this copolymer shows a glass transition temperature (Tg) onset at 97 °C and a maximum UV-visible absorption (λmax) at 367 nm. sigmaaldrich.com

Synthesis of Thermoresponsive and Photoactive Copolymers (e.g., with N-isopropyl acrylamide)

Characterization of Polymer Architecture and Morphology

A variety of analytical techniques are employed to characterize the structure and properties of polymers containing this compound.

Spectroscopic Methods: Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are used to confirm the chemical structure of the synthesized copolymers. tandfonline.comtechscience.com In studies of PNIPDY, a proton NMR signal at 8.16 ppm is characteristic of the aromatic protons adjacent to the azo (-N=N-) group of the DY7MA unit. tandfonline.com UV-Vis spectroscopy confirms the incorporation of the chromophore, with copolymers showing a λmax around 367 nm. sigmaaldrich.com

Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is utilized to determine the molecular weights and polydispersity of the polymers. Copolymers of DY7MA with polysilanes and NIPAM have reported molecular weights in the order of 10³ gm/mol. tandfonline.comtechscience.com

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal properties. TGA has shown that polysilane-based copolymers are stable up to 300°C. techscience.com DSC analysis is crucial for determining the glass transition temperature (Tg). The poly(methyl methacrylate) copolymer with DY7MA exhibits a Tg at 97°C. sigmaaldrich.com For the polysilane copolymers, the presence of two distinct glass transition temperatures indicates the formation of a block copolymer architecture, where each block retains its thermal identity. techscience.com

Table 3: Summary of Characterization Data for DY7MA Polymers

| Polymer Type | Characterization Method | Finding | Reference |

|---|---|---|---|

| PNIPDY Copolymers | ¹H NMR | Signal at 8.16 ppm (Ar-H near -N=N-), 4.0 ppm (CH-CONH) | tandfonline.com |

| GPC | Molar Mass ~10³ Da | tandfonline.com | |

| UV-Vis | Optical band gaps 2.91-2.98 eV | tandfonline.com | |

| Polysilane Copolymers | GPC | Molar Mass ~10³ gm/mol | techscience.com |

| TGA | Thermally stable up to 300°C | techscience.com | |

| DSC | Two glass transition temperatures observed | techscience.com | |

| PMMA Copolymer | DSC | Tg (onset) = 97°C | sigmaaldrich.com |

Formation of Block Copolymers

The synthesis of functional block copolymers incorporating this compound (DY7MA) has been achieved through photopolymerization techniques. techscience.com One notable method involves the use of polysilanes, such as poly(methylphenylsilane) (PMPS) and poly(methylphenylsilane-co-dimethylsilane) (CPS), which act as macroinitiators. techscience.comresearchgate.net

Another study reported the synthesis of copolymers using this compound and N-isopropyl acrylamide via radical polymerization, initiated by 2,2'-Azo-bis-isobutyronitrile (AIBN), to create functional thermoresponsive and photoactive copolymers. tandfonline.com

Molecular Weight Determination in Polymeric Systems

The molecular weight of polymeric systems containing this compound is a critical parameter for characterizing these materials. For functional photoactive polysilane copolymers synthesized with DY7MA, the molar mass has been determined to be on the order of 10³ g/mol . techscience.com

In separate studies involving the copolymerization of this compound with N-isopropyl acrylamide, the resulting copolymers (PNIPDY) were also found to have molecular weights in the range of 10³ Daltons. tandfonline.com For comparison, the homopolymers of N-isopropyl acrylamide (PNIPAM) and this compound (PDY7MA) were reported to have molecular weights of approximately 10⁴ Daltons. tandfonline.com A patent document describes polymers containing Disperse Yellow 7 with a broader molecular weight range, falling between 10³ and 10⁷ g/mol . google.com

| Polymer System | Reported Molecular Weight |

| Polysilane-DY7MA Copolymers | 10³ g/mol techscience.com |

| PNIPAM-co-PDY7MA Copolymers | 10³ Da tandfonline.com |

| PDY7MA Homopolymer | 10⁴ Da tandfonline.com |

| General Polymers with Disperse Yellow 7 | 10³ - 10⁷ g/mol google.com |

Nanoparticle and Nanosphere Formulations with Polymeric Matrices

Disperse Yellow 7, due to its nature, can be incorporated into polymeric nanoparticles and nanospheres using various formulation strategies, often leveraging its hydrophobicity. Methods such as nanoprecipitation and solvent evaporation are commonly employed for encapsulating such hydrophobic compounds within polymeric matrices. chalmers.senih.govnih.gov

Nanoprecipitation involves dissolving the polymer and the compound in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and form nanoparticles that encapsulate the compound. chalmers.senih.gov For instance, this technique has been used to create poly(lactic-co-glycolic acid) (PLGA) nanoparticles with sizes around 80 nm. chalmers.se

Research and patents have described the formation of polymer particles containing Disperse Yellow 7, with average particle sizes ranging from 50 nm to 300 nm. google.com In related studies on other disperse dyes, their incorporation into poly(styrene-butyl acrylate-methacrylic acid) nanospheres was achieved through methods like emulsifier-free emulsion polymerization. mdpi.com These processes can result in homogeneous, core-shell spherical nanoparticles. Transmission electron microscopy has shown that the coloration process can increase the average diameter of these nanospheres; in one case, an increase of 20.6 nm was observed after the dye was incorporated. mdpi.com

| Formulation Method | Polymer Matrix Example | Resulting Particle Size |

| Nanoprecipitation | Poly(lactic-co-glycolic acid) (PLGA) | ~80 nm chalmers.se |

| Not Specified | Generic Polymer | 50 - 300 nm google.com |

| Emulsion Polymerization | Poly(styrene-butyl acrylate-methacrylic acid) | Diameter increase of ~20.6 nm post-coloration mdpi.com |

Spectroscopic and Photophysical Characterization of Disperse Yellow 7 Methacrylate Containing Polymers

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a polymer, thereby confirming the successful incorporation of the monomer units into the copolymer chain.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the chemical structure of copolymers containing Disperse Yellow 7 methacrylate (B99206). techscience.commdpi.comnih.gov The FTIR spectra of these copolymers exhibit characteristic absorption bands corresponding to the various functional groups present in the constituent monomers.

For instance, in copolymers of DY7MA, the presence of the azo group (-N=N-) is confirmed by a peak around 1600 cm⁻¹. The stretching vibration of the C=O group in the methacrylate moiety is also readily identifiable. mdpi.com In copolymers with other monomers, such as N-isopropyl acrylamide (B121943), characteristic peaks for the amide group would also be present. tandfonline.com The absence of peaks corresponding to the vinyl groups of the monomers indicates that the polymerization reaction has gone to completion. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for Disperse Yellow 7 Methacrylate-Containing Copolymers

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Azo (-N=N-) | ~1600 | |

| Carbonyl (C=O) | ~1723 | mdpi.com |

| Aromatic C-H | ~3020 | mdpi.com |

| Aliphatic C-H | ~2930, 2844 | mdpi.com |

| Amide (in copolymers) | Varies | tandfonline.com |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural analysis of polymers, providing information on the arrangement of atoms within the macromolecule. acs.orgpageplace.de Both ¹H and ¹³C NMR are used to confirm the structure of this compound-containing polymers. mdpi.com

In the ¹H NMR spectrum of a copolymer containing DY7MA, specific signals confirm the incorporation of the dye monomer. For example, a signal observed at approximately 8.16 ppm is attributed to the aromatic protons adjacent to the azo (-N=N-) group. tandfonline.com Other characteristic signals include those for the methyl and methylene (B1212753) protons of the methacrylate backbone and the aromatic protons of the DY7 moiety. techscience.com The disappearance of signals from the vinylic protons of the monomer starting materials provides further evidence of successful polymerization. mdpi.com

Table 2: Representative ¹H NMR Chemical Shifts for Protons in this compound Copolymers

| Proton Environment | Chemical Shift (ppm) | Reference |

| Aromatic protons near azo group | ~8.16 | tandfonline.com |

| Aromatic protons | Varies | techscience.com |

| Methacrylate backbone protons | Varies | techscience.com |

| Methyl protons | Varies | techscience.com |

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a key technique for investigating the electronic properties of polymers containing chromophores like the azobenzene (B91143) unit in Disperse Yellow 7.

The UV-Vis absorption spectra of polymers containing DY7MA are characterized by distinct absorption bands corresponding to the electronic transitions within the azobenzene chromophore. techscience.com The intense absorption band typically observed in the UV region (around 367 nm) is assigned to the π-π* transition of the conjugated system. techscience.com A less intense band, often appearing in the visible region (around 440 nm), is attributed to the n-π* transition of the azo group. scielo.br

The position and intensity of these bands can be influenced by the polymer matrix and the solvent environment. scielo.brmdpi.com For example, functional polysilane copolymers containing DY7MA exhibit an electronic absorption at 367 nm corresponding to the π-π* and n-π* transitions of the azobenzene chromophores. techscience.com In some cases, an additional absorbance at around 276 nm is observed, which is attributed to the π-π* transition of the aromatic rings associated with both the polysilane and the DY7MA units. techscience.com

The optical band gap (Eg) is a crucial parameter for materials intended for optoelectronic applications. It can be determined from the UV-Vis absorption data using Tauc's plot. scienceopen.comnih.gov For copolymers of N-isopropyl acrylamide and this compound, the optical band gaps have been determined to be in the range of 2.91 to 2.98 eV. tandfonline.com The value of the optical band gap can be influenced by the composition of the copolymer. tandfonline.com

Table 3: Optical Band Gaps of Poly(N-isopropyl acrylamide-co-disperse yellow 7 methacrylate) Copolymers

| Copolymer | Optical Band Gap (eV) | Reference |

| PNIPDY-1B | 2.98 | tandfonline.com |

| PNIPDY-2B | 2.95 | tandfonline.com |

| PNIPDY-3B | 2.91 | tandfonline.com |

This table is interactive. You can sort and filter the data.

Electronic Transitions of Azobenzene Chromophores (n-π*, π-π*) in Polymeric Environments

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of materials. Polymers containing this compound can exhibit interesting photoluminescence behavior.

Functional polysilane copolymers with DY7MA have been shown to display multiple emission spectra. techscience.com When excited at 332 and 370 nm, these copolymers exhibit photoemission at wavelengths of approximately 405, 428, and 454 nm. techscience.com Similarly, copolymers of N-isopropyl acrylamide and DY7MA show multiple emission spectra at 407 nm, 428 nm, and 460 nm when excited at 365 nm, which are attributed to the n-π* and π-π* transitions of the azobenzene chromophore. tandfonline.com This multimodal emission suggests the potential for these materials in applications requiring light emission across a range of wavelengths.

Table 4: Photoluminescence Emission Peaks of this compound-Containing Copolymers

| Copolymer Type | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |

| Polysilane-DY7MA | 332, 370 | 405, 428, 454 | techscience.com |

| PNIPAM-DY7MA | 365 | 407, 428, 460 | tandfonline.com |

This table is interactive. You can sort and filter the data.

Emission Spectra and Multimodal Photoluminescence Properties

Polymers incorporating this compound (DY7MA) exhibit notable photoluminescence properties, characterized by multimodal emission spectra. The specific emission characteristics are influenced by the copolymer composition and the excitation wavelength.

Functional photoactive polysilane copolymers synthesized with DY7MA have demonstrated complex photoluminescence behavior. When excited at wavelengths of 332 nm and 370 nm, these copolymers display distinct emission peaks at approximately 405 nm, 428 nm, and 454 nm. researchgate.netsigmaaldrich.com This multimodal emission is attributed to the electronic transitions within the polymer structure. The absorption at 367 nm is associated with the π-π* and n-π* transitions of the azobenzene chromophores present in the DY7MA monomer unit. researchgate.netsigmaaldrich.com

Similarly, copolymers of poly(N-isopropyl acrylamide) and this compound (PNIPDY) also show multiple emission spectra. mdpi.com Upon excitation at 365 nm, these thermoresponsive and photoactive copolymers exhibit emission peaks at 407 nm, 428 nm, and 460 nm. mdpi.com These emissions are a result of the n-π* and π-π* transitions of the azobenzene chromophore within the DY7MA component of the copolymer. mdpi.com The presence of multiple emission peaks suggests the existence of various emissive states within these polymeric systems, making them interesting for applications in optoelectronics. researchgate.netmdpi.com

Table 1: Emission Spectra of this compound-Containing Polymers

| Copolymer System | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference |

|---|---|---|---|

| Polysilane-co-DY7MA | 332, 370 | 405, 428, 454 | researchgate.net, sigmaaldrich.com |

| Poly(N-isopropyl acrylamide)-co-DY7MA | 365 | 407, 428, 460 | mdpi.com |

Temperature-Dependent Photoluminescence Studies

The photoluminescence of polymers containing this compound can also be influenced by temperature, particularly in copolymers designed to be thermoresponsive. Studies on functional thermoresponsive photoactive copolymers, such as those made with N-isopropyl acrylamide, have been conducted with variations in temperature. tandfonline.com While detailed quantitative data on the temperature-dependent photoluminescence of DY7MA-specific copolymers is not extensively available in the provided literature, general principles of how temperature affects polymer photoluminescence can be considered.

In many fluorescent polymer systems, an increase in temperature can lead to a decrease in photoluminescence intensity. mdpi.com This phenomenon, known as thermal quenching, occurs because the increased thermal energy provides non-radiative decay pathways for the excited state to return to the ground state, thus reducing the efficiency of fluorescence. Conversely, at lower temperatures, a restriction in the intramolecular motions of the fluorophore can lead to an increase in fluorescence intensity. rsc.org

For thermoresponsive polymers, such as those containing poly(N-isopropylacrylamide), a phase transition temperature (the lower critical solution temperature or LCST) is a critical factor. researchgate.net Around this temperature, the polymer undergoes a conformational change from a solvated coil to a more compact globule. researchgate.net This change in the microenvironment around the DY7MA chromophore could potentially alter its photophysical properties, leading to shifts in emission wavelength or changes in quantum yield. For instance, studies on other thermoresponsive polymers have shown that the collapse of polymer chains can restrict the motion of incorporated fluorescent dyes, leading to enhanced emission, a phenomenon sometimes referred to as aggregation-induced emission (AIE). rsc.org

While a study on thermoresponsive photoactive copolymers of N-isopropyl acrylamide and DY7MA notes that they were characterized with temperature variation, specific details on the resulting photoluminescence changes were not provided in the search results. tandfonline.com Another study on different dye-doped polymer films did show that heating can cause a gradual decrease in the intensity of spectral bands. mdpi.com

Nonlinear Optical Properties and Photonic Device Applications

Nonlinear Absorption Characterization

The nonlinear absorption properties of Disperse Yellow 7 methacrylate (B99206) have been primarily investigated using the Z-scan technique. scispace.comsrinivaspublication.com This method is effective in determining the nonlinear absorption cross-section of materials. researchgate.net

The open aperture Z-scan is a widely used experimental technique to characterize nonlinear absorption. researchgate.netresearch-advances.org In this setup, a laser beam is focused onto the sample, which is then translated along the beam's axis (the Z-direction). scispace.comresearchgate.net The entire transmitted beam is collected by a photodetector, making the measurement sensitive only to nonlinear absorption and not to nonlinear refraction. scispace.comresearchgate.net A typical open aperture Z-scan trace shows a symmetric profile with respect to the focal point (Z=0). researchgate.net A peak in transmittance at the focus indicates saturable absorption (SA), while a valley signifies reverse saturable absorption (RSA) or multi-photon absorption. scispace.comresearchgate.net

Experiments on DY-7 doped in a PMMA-MA polymer matrix have been conducted using a continuous wave (CW) laser at a wavelength of 532 nm. scispace.comsrinivaspublication.com The setup involves translating the dye-doped polymer film across the focal region of a lens. scispace.comresearchgate.net The transmitted intensity is measured to determine the nonlinear absorption characteristics. scispace.com

Studies on Disperse Yellow 7 methacrylate have revealed interesting intensity-dependent nonlinear absorption behaviors. scispace.comsupublication.com At lower input laser intensities, the material exhibits saturable absorption (SA), where the absorption of the material decreases with increasing laser intensity. scispace.com This is observed as an increase in the transmittance of the sample. scispace.com The SA effect was found to increase with a higher concentration of the dye in the polymer matrix at low input power. scispace.com

Conversely, at higher input intensities, a transition from SA to reverse saturable absorption (RSA) is observed. scispace.comsupublication.com RSA is a phenomenon where the absorption of the material increases with increasing laser intensity, leading to a decrease in transmittance. scispace.com This switch from SA to RSA is a significant property that can be exploited for applications like optical switching and optical limiting. scispace.com The presence of RSA is of great interest for applications in three-dimensional optical data storage and photonic switches. scispace.comresearch-advances.org

Z-scan Experimental Methodologies (Open Aperture)

Nonlinear Refraction Studies

The nonlinear refraction properties of this compound are crucial for understanding how the material can modulate the phase of light passing through it, a key aspect for many photonic applications. researcher.life

The closed aperture Z-scan technique is employed to investigate nonlinear refraction. scispace.comsrinivaspublication.com The experimental setup is similar to the open aperture method, but with the addition of an aperture in the far-field before the photodetector. scispace.comresearch-advances.org This aperture allows the measurement of intensity variations caused by the self-focusing or self-defocusing of the laser beam as it passes through the sample. scispace.com

For DY-7 doped PMMA-MA films, a CW laser at 532 nm has been used. scispace.comresearch-advances.org The normalized transmittance curve obtained from a closed aperture Z-scan reveals the sign and magnitude of the nonlinear refractive index. scispace.com A peak followed by a valley in the transmittance curve indicates a negative nonlinearity (self-defocusing), while a valley followed by a peak signifies a positive nonlinearity (self-focusing). scispace.com

Experimental results for Disperse Yellow 7 in a PMMA-MA matrix have shown a peak-followed-by-valley transmittance curve in closed-aperture Z-scan measurements. scispace.com This indicates a negative nonlinear refractive index (n₂), signifying a self-defocusing effect. scispace.com This self-defocusing is attributed to thermal nonlinearity arising from the absorption of the 532 nm laser radiation. scispace.com The nonlinear refractive index, along with the nonlinear absorption coefficient (β) and the third-order nonlinear susceptibility, can be determined from the experimental data. researcher.lifesrinivaspublication.com

The following table presents the experimentally determined nonlinear optical parameters for DY-7 dye-doped PMMA-MA films at different concentrations using a 20 mW input power. srinivaspublication.com

| Dye Concentration (mM) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) |

| 1 | - | 0.85 x 10⁻⁴ |

| 2 | - | 1.15 x 10⁻⁴ |

| 5 | - | 1.25 x 10⁻⁴ |

Table generated from data in source srinivaspublication.com

Further studies have also reported the nonlinear refractive index values for DY-7 dye-doped PMMA-MA films. researchgate.net

| Dye Concentration (mM) | Input Power (mW) | Nonlinear Phase Shift (ΔΦ₀) | Nonlinear Refractive Index (n₂) (x 10⁻¹¹ cm²/W) |

| 1 | 20 | -0.35 | 2.13 |

| 2 | 20 | -0.55 | 4.04 |

| 5 | 20 | -0.65 | 4.78 |

Table generated from data in source researchgate.net

Z-scan Experimental Methodologies (Closed Aperture)

Optical Limiting Phenomena in Dye-Doped Polymer Films

Optical limiting is a critical application of nonlinear optical materials, designed to protect sensitive optical components and human eyes from high-intensity laser radiation. windows.net An ideal optical limiter exhibits high transmittance at low input fluences and low transmittance at high input fluences. windows.net

The transition from saturable absorption (SA) to reverse saturable absorption (RSA) at higher input intensities makes this compound a promising candidate for optical limiting applications. scispace.comsupublication.com The RSA mechanism is considered one of the most important for optical power limiting. windows.net The optical limiting effect in DY-7 dye-doped polymer films has been demonstrated using a CW laser source. scispace.com By fixing the sample at the focal point and varying the input power, the output intensity can be measured to characterize the limiting behavior. scispace.com The combination of RSA and thermal nonlinearity in DY-7 doped PMMA-MA films contributes to its potential for use in photonic devices that require optical limiting capabilities. supublication.comresearchgate.net

Degenerate Four-Wave Mixing (DFWM) and Optical Phase Conjugation Studies

Degenerate four-wave mixing (DFWM) is a key technique for investigating the third-order nonlinear optical properties of materials and is instrumental in achieving optical phase conjugation (OPC). researchgate.net Studies on Disperse Yellow 7 (DY-7) dye-doped in a Polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix have demonstrated its capability to generate phase-conjugate waves. crystalpen.inzenodo.org

In a typical DFWM setup, three input beams—a forward pump, a backward pump, and a probe beam—interact within the nonlinear material to generate a fourth beam, which is the phase conjugate of the probe beam. crystalpen.in Research has shown that for DY-7 doped PMMA-MA films, the phase-conjugate signal has contributions from both the DFWM process and holographic processes. crystalpen.inzenodo.org The transient behavior of the phase-conjugate signal helps to distinguish between these two mechanisms. crystalpen.in

The efficiency of the phase conjugation, known as phase-conjugate reflectivity, is influenced by several factors. Studies have systematically investigated the effects of dye concentration, the intensity of the pump beams, and the angle between the probe and forward pump beams. crystalpen.inresearchgate.net In one study, the maximum phase-conjugate beam reflectivity for DY-7 doped in a PMMA-MA polymer matrix was found to be 0.17%. zenodo.org This maximum reflectivity was achieved when the angle between the probe and forward pump beam was 7 degrees. zenodo.org

The primary mechanisms responsible for the observed optical phase conjugation in DY-7 doped polymer films are attributed to reverse saturable absorption (RSA) and the large third-order susceptibility of the dye molecules. crystalpen.inzenodo.org The ability to generate a phase-conjugate wave using low-power continuous-wave (CW) lasers at wavelengths like 532 nm highlights the material's potential for practical applications. crystalpen.inresearchgate.net

Table 1: Key Findings from DFWM and OPC Studies of Disperse Yellow 7 Doped Polymer Films

| Parameter Investigated | Observation | Reference |

|---|---|---|

| Phase Conjugation | Observed in DY-7 doped in PMMA-MA polymer matrix using DFWM. | crystalpen.inresearchgate.net |

| Contributing Mechanisms | Phase-conjugate signal arises from both DFWM and holographic processes. | crystalpen.inzenodo.org |

| Dominant Mechanism | Reverse saturable absorption (RSA) and large third-order susceptibility. | crystalpen.inzenodo.org |

| Maximum PC Reflectivity | 0.17% in DY-7 doped PMMA-MA polymer matrix. | zenodo.org |

| Optimal Inter-beam Angle | Maximum reflectivity achieved at an angle of 7 degrees between probe and forward pump beam. | zenodo.org |

| Laser Source | Low-power continuous-wave (CW) laser at 532 nm. | crystalpen.inresearchgate.net |

Potential Applications in Optoelectronics and Photonics

The unique nonlinear optical characteristics of this compound and its derivatives open up possibilities for their use in various optoelectronic and photonic applications.

Development of Optical Switches and Data Storage Materials

The behavior of Disperse Yellow 7 under varying light intensities makes it a candidate for optical switching applications. scispace.comresearch-advances.org At low input intensities, the material exhibits saturable absorption (SA), where the transmittance of the sample increases with increasing light intensity. scispace.comresearch-advances.org However, as the input intensity increases, a transition to reverse saturable absorption (RSA) is observed, where the transmittance decreases. scispace.comresearch-advances.org This intensity-dependent switch from SA to RSA is a key characteristic that can be harnessed for developing optical limiting devices and all-optical switches. scispace.comresearch-advances.org

Furthermore, the photochromic properties of azo dyes like Disperse Yellow 7 make them suitable for optical data storage. crystalpen.in The ability of these molecules to undergo reversible isomerization when exposed to light can be used to write and erase data, making them promising materials for rewritable optical data storage media. crystalpen.in

Fabrication of Functional Photoactive Polymer Films for Device Integration

The integration of this compound into polymer matrices is crucial for fabricating robust and functional photoactive films for various devices. crystalpen.inzenodo.org Thin films of DY-7 doped in PMMA-MA have been successfully prepared using techniques like the hot press method. crystalpen.in These films exhibit good mechanical properties and enhanced nonlinear optical efficiencies, making them suitable for device fabrication. researchgate.netresearcher.life

Recent research has also focused on the synthesis of functional photoactive copolymers incorporating this compound. techscience.comtandfonline.com For example, copolymers of poly(N-isopropyl acrylamide) and this compound have been synthesized, exhibiting both thermoresponsive and photoactive properties. tandfonline.com Similarly, functional polysilane copolymers with this compound have been developed, showing multimodal optical and photoluminescence properties. techscience.com These copolymers are thermally stable up to 300°C and are considered promising for novel optoelectronic applications. techscience.com The development of such multifunctional polymer films paves the way for their use in smart devices, including optical sensors, displays, and other photonic components. tandfonline.com

Advanced Material Science and Engineering Applications

Smart and Stimuli-Responsive Polymer Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, light, pH, or electric fields. Disperse Yellow 7 methacrylate (B99206) is a key ingredient in creating polymers that are responsive to both temperature and light.

Design and Synthesis of Thermo- and Photo-Responsive Systems

Researchers have successfully synthesized copolymers incorporating Disperse Yellow 7 methacrylate to create materials with dual thermo- and photo-responsive capabilities. A notable example is the copolymerization of N-isopropyl acrylamide (B121943) (NIPAM), a well-known thermoresponsive monomer, with this compound, a photoactive monomer. tandfonline.com

The synthesis is typically carried out through radical polymerization, using an initiator like 2,2'-Azo-bis-isobutyronitrile (AIBN). tandfonline.com The resulting poly(N-isopropyl acrylamide-co-disperse yellow 7 methacrylate) (PNIPAM-co-PDY7MA) copolymers exhibit both the thermoresponsive behavior of PNIPAM and the photo-responsive properties of the Disperse Yellow 7 moiety. tandfonline.com The azobenzene (B91143) group in this compound allows for photoisomerization, a process where the molecule changes its shape upon exposure to light of a specific wavelength. This change at the molecular level can be harnessed to induce macroscopic changes in the polymer's properties, such as its shape or solubility.

Functional photoactive polysilane copolymers have also been synthesized using a UV-technique with this compound (DY7MA). techscience.com In this method, UV irradiation of polysilanes generates silyl (B83357) macroradicals that initiate the polymerization of DY7MA. techscience.com These copolymers exhibit interesting optical and photophysical properties, including multiple emission spectra, making them suitable for applications in optoelectronics. tandfonline.comtechscience.com

Table 1: Properties of Thermo- and Photo-Responsive Copolymers

| Copolymer | Synthesis Method | Stimuli-Response | Key Properties | Potential Applications |

| Poly(N-isopropyl acrylamide-co-disperse yellow 7 methacrylate) | Radical Polymerization | Temperature, Light | Exhibits both thermo- and photo-responsive behavior. tandfonline.com | Optical switching, information storage, liquid crystal displays. tandfonline.com |

| Polysilane-Disperse Yellow 7 methacrylate copolymers | UV-initiated Polymerization | Light | Multimodal optical and photoluminescence properties. Thermally stable up to 300°C. techscience.com | Optoelectronic devices. techscience.com |

Specialized Coatings and Thin Films

The unique properties of this compound also lend themselves to the development of specialized coatings and thin films for a variety of applications, from biomedical devices to the protection of other materials.

Coatings for Photostabilization of Polymeric Substrates

The integration of UV-absorbing chromophores into polymer structures is a key strategy for protecting materials from photodegradation. The azobenzene structure within this compound has inherent UV-absorbing capabilities. When copolymerized into a coating, it can help to dissipate harmful UV radiation and prevent the degradation of the underlying polymeric substrate. Research into polymer/clay nanocomposites has shown that the addition of certain fillers can enhance thermal stability, a principle that can be extended to photostabilization. researchgate.net The development of transparent photocatalytic and UV-protecting coatings often involves the dispersion of oxide nanoparticles within a polymer matrix. um-palembang.ac.id

Polymer Composites and Nanocomposites

Incorporating this compound into polymer composites and nanocomposites can lead to materials with enhanced functionalities and improved physical properties.

Integration within Polymer Matrices for Enhanced Properties

This compound has been incorporated into polymer matrices, such as polymethyl methacrylate-methacrylic acid (PMMA-MA), to create films with interesting nonlinear optical properties. researchgate.netresearchgate.net These dye-doped polymer films are promising materials for applications in optical phase conjugation. researchgate.net The integration of such functional dyes can significantly alter the optical and thermal characteristics of the host polymer.

The use of fillers, particularly at the nanoscale, in polymer matrices is a common strategy to improve mechanical and thermal properties. researchgate.net For instance, the addition of clay to polymer matrices can increase their thermal stability. researchgate.netum-palembang.ac.id Similarly, the development of nanocomposites using materials like graphene oxide functionalized with poly(methyl methacrylate) has been shown to be effective for applications such as dye removal from wastewater, indicating the potential for creating multifunctional materials. nih.gov The key to successful nanocomposite formation lies in achieving good dispersion of the nanofiller within the polymer matrix, which can sometimes be facilitated by dispersing agents prepared through controlled free radical polymerization. google.com

Strategies for Uniform Dispersion within Organic Matrices

Achieving a stable and uniform dispersion of chromophores like this compound within organic and polymer matrices is fundamental to realizing the full potential of their optical and functional properties. Agglomeration of dye particles can lead to inconsistent color, reduced performance, and defects in the final material. Research has focused on several key strategies to overcome the inherent challenge of dispersing these particles into often viscous organic media.

One primary strategy involves the use of polymeric dispersants. These are macromolecules designed with specific functionalities to adsorb onto the surface of the dye particles and provide steric or electrostatic stabilization within the matrix. Copolymers are particularly effective. For instance, random copolymers synthesized from an ionic monomer and a hydrophobic monomer, such as benzyl (B1604629) (meth)acrylate, have proven effective at dispersing pigments in aqueous systems, a principle applicable to organic matrices. google.com Similarly, copolymers derived from monomers like styrene, acrylic acid, and maleic anhydride (B1165640) are noted for their amphiphilic properties, which can be leveraged to stabilize disperse dyes. researchgate.net For dispersion specifically within organic liquids, which can be a precursor to a solid polymer matrix, copolymers such as p[methyl methacrylate-r-butyl methacrylate-r-N-(3-dimethylaminopropyl) methacrylamide] have been successfully used to stabilize inorganic pigments, demonstrating a versatile approach for particle stabilization. researchgate.net

Another advanced method is the encapsulation of the dye within a polymer shell, often achieved through miniemulsion polymerization. This technique involves creating a stable nano-emulsion of monomer droplets containing the dissolved dye. Polymerization then yields dye-infused polymer nanospheres. researchgate.net This process effectively traps individual dye molecules or very small aggregates within a compatible polymer particle, which can then be more easily and uniformly distributed throughout the bulk organic matrix. researchgate.netresearchgate.net Studies have shown that this method results in spherical particles that are uniformly distributed, significantly improving color strength and fastness properties. researchgate.net The successful doping of the parent dye, Disperse Yellow 7, into a Polymethyl methacrylate-methacrylic acid (PMMA-MA) polymer matrix for nonlinear optical analysis underscores the compatibility of the dye's core structure with methacrylate-based polymer systems, suggesting that its methacrylate derivative would disperse effectively. researchgate.net

Formulations for Advanced Manufacturing

The unique properties of this compound make it a candidate for use in advanced manufacturing technologies, such as inkjet printing, which require precisely formulated functional materials.

Inkjet Printable Formulations and Rheological Behavior

The development of a stable inkjet ink using this compound requires a multicomponent formulation where each ingredient plays a critical role in performance, from long-term stability to the quality of the final printed image. The primary challenge is to create a stable colloidal dispersion that meets the stringent physical and chemical requirements of the printing system. mdpi.com A typical aqueous-based formulation for a disperse dye ink is detailed in the table below.

Table 1: Typical Composition of a Disperse Dye Inkjet Formulation This table is interactive. You can sort and filter the data.

| Component | Function | Typical Weight Percentage (%) |

|---|---|---|

| Disperse Dye (e.g., this compound) | Colorant | 1.0 - 15.0 |

| Dispersing Agent | Prevents particle agglomeration | 0.5 - 20.0 |

| Moisturizing Agent (Humectant) | Prevents ink from drying in nozzles | 20.0 - 30.0 |

| Surfactant | Adjusts surface tension for proper droplet formation | 1.0 - 2.0 |

| pH Adjuster | Maintains optimal pH for stability | 0.1 - 2.0 |

| Fungicide | Prevents microbial growth | 0.1 - 1.0 |

| Deionized Water | Solvent/Carrier | Balance (30.0 - 80.0) |

Data synthesized from multiple sources. mdpi.comgoogle.com

The rheological behavior, or flow properties, of the ink is paramount for successful and reliable jetting from the printhead. snu.ac.kr Inks with improperly designed rheology can cause nozzle clogging, misdirected droplets, or the formation of undesirable "satellite" droplets. snu.ac.krmdpi.com Disperse dye inks for piezoelectric printheads are generally designed to exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate. mdpi.com The key physical and rheological parameters must be tightly controlled.

Table 2: Key Physical and Rheological Properties for Disperse Dye Inkjet Inks This table is interactive. You can sort and filter the data.

| Property | Target Value/Range | Rationale |

|---|---|---|

| Viscosity (at 25 °C) | 1.5 - 5.0 mPa·s | Ensures proper flow and droplet formation; a study achieved desired droplets at 4.23 mPa·s. mdpi.com |

| Particle Size (Median) | < 200 nm | Prevents clogging of the fine printhead nozzles (typically 20-50 µm). mdpi.com |

| Surface Tension | 28 - 42 mN/m | Controls droplet shape, wetting of the substrate, and prevents ink leakage from the nozzle plate. |

Data synthesized from multiple sources. mdpi.commdpi.com

Solvents and additives significantly influence these properties. For example, the addition of polymers can alter viscosity and viscoelasticity, which in turn affects jetting performance. mdpi.com By carefully balancing the components in the formulation, an ink containing this compound can be optimized for high-quality, high-stability digital printing applications.

Environmental Fate and Remediation Research

Degradation Mechanisms of Azo Dyes (Disperse Yellow 7 as a Model Compound)

The environmental persistence of azo dyes such as Disperse Yellow 7 has prompted significant research into their degradation pathways. The characteristic azo bond (–N=N–) is the primary target for chemical and biological breakdown, which can proceed through oxidative or reductive mechanisms.

Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to generate highly reactive oxygen species, which in turn degrade organic pollutants. Studies on disperse dyes have identified several effective catalyst systems.

Zinc oxide (ZnO) and titanium dioxide (TiO₂) are among the most studied photocatalysts for dye degradation. researchgate.net For instance, the photocatalytic decolorization of Disperse Yellow 42, a similar disperse dye, was effectively achieved using a suspension of commercial ZnO under UV-A light. researchgate.net The process efficiency is highly dependent on operational parameters. Key findings from photocatalysis research show that the degradation rate is influenced by the initial pH of the solution, the concentration of the catalyst, and the intensity of the light source. researchgate.netiwaponline.com For Disperse Yellow 42, the optimal pH was found to be 7.7, with a ZnO dose of 300 mg per 100 mL, leading to 96.2% decolorization in 25 minutes. researchgate.net The mechanism involves the generation of electron-hole pairs on the catalyst surface upon irradiation, which react with water and oxygen to produce powerful hydroxyl radicals responsible for breaking down the dye molecule. researchgate.net

Table 1: Optimal Conditions for Photocatalytic Degradation of Disperse Dyes

| Dye | Catalyst System | Optimal pH | Optimal Catalyst Dose | Reported Efficiency | Source |

|---|---|---|---|---|---|

| Disperse Yellow 42 | ZnO / UV-A | 7.7 | 3.0 g/L | 96.2% decolorization in 25 min | researchgate.net |

| Real Textile Effluent (containing disperse dyes) | TiO₂ / UV | 7.0 | 3.0 g/L | 98.5% dye removal | iwaponline.com |

Reductive cleavage of the azo bond is a primary degradation pathway for azo dyes, particularly in anoxic (oxygen-deficient) environments like compacted sediments. oup.com This process breaks the dye molecule into smaller aromatic amines.

Zero-valent iron (ZVI) has been identified as an effective chemical reductant for Disperse Yellow 7 (DY7). nih.gov Laboratory studies using ZVI to simulate environmental reduction processes conclusively identified several transformation products. nih.gov The reduction of DY7 leads to the formation of compounds including p-phenylenediamine (B122844) (p-PDA) and 4-aminoazobenzene (B166484) (4-AAB). nih.gov Further investigation revealed that sediment-dwelling organisms, such as the Western clawed frog (Silurana tropicalis), can metabolize DY7, generating the same carcinogenic and genotoxic products. nih.govscispace.com Notably, these biological interactions can also lead to a previously unreported in vivo benzidine (B372746) rearrangement to produce 4-aminobiphenyl (B23562) (4-ABP). nih.gov The kinetics of disappearance for disperse dyes in sediments are often first-order, with half-lives for azobenzene (B91143) dyes on the order of hours to days. oup.com

Table 2: Identified Products from the Reductive Transformation of Disperse Yellow 7

| Transformation Product | Method of Generation | Source |

|---|---|---|

| p-phenylenediamine (p-PDA) | Zero-Valent Iron (ZVI) Reduction, In vivo metabolism | nih.gov |

| 4-aminoazobenzene (4-AAB) | Zero-Valent Iron (ZVI) Reduction, In vivo metabolism | nih.gov |

| Aniline | Zero-Valent Iron (ZVI) Reduction | nih.gov |

| 4-aminobiphenyl (4-ABP) | In vivo metabolism (via benzidine rearrangement) | nih.govscispace.com |

Photocatalytic Degradation Studies and Catalyst Systems

Adsorption-Based Remediation Strategies

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity and the availability of various adsorbent materials.

Hydrogels, particularly those based on natural polysaccharides like chitosan, have gained attention as effective adsorbents for dye removal. mdpi.commdpi.com These materials can be modified to create nanocomposites with enhanced adsorption capacities. researchgate.net For example, hydrogel composites made from chitosan, polyacrylate, and graphene oxide have been shown to effectively remove dyes through a combination of hydrogen bonding and ionic interactions. mdpi.com The incorporation of nanofillers like Laponite® nanoclay or graphene oxide into a polymer matrix can significantly improve mechanical strength and create materials with a high affinity for disperse dyes. researchgate.netiwaponline.com These hybrid materials offer a sustainable approach by not only remediating wastewater but also allowing for the potential recovery and reuse of the dye-laden adsorbent. researchgate.net

To understand and optimize the adsorption process, researchers rely on kinetic and isotherm models. Adsorption kinetics describe the rate of dye uptake, while isotherms describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the solid phase.

For disperse dyes, the adsorption process is frequently best described by pseudo-second-order kinetics. pjoes.comtandfonline.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Adsorption equilibrium data are commonly fitted to the Langmuir and Freundlich isotherm models. pjoes.comarabjchem.org The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, often provides a satisfactory fit for the adsorption of disperse dyes onto various adsorbents, including modified bentonite (B74815) and activated sawdust. pjoes.comtandfonline.com This is indicated by high coefficient of determination (R²) values. For example, the adsorption of Disperse Yellow 22 onto activated sawdust showed an adsorption capacity of 33.78 mg/g and fit the Langmuir model well (R² = 0.99). tandfonline.com

Table 3: Adsorption Modeling for Disperse Dyes onto Various Adsorbents

| Adsorbent | Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Source |

|---|---|---|---|---|---|

| Organo-Modified Bentonite | Disperse Yellow 42 | Pseudo-Second-Order | Langmuir | Not Specified | pjoes.com |

| Activated Sawdust | Disperse Yellow 22 | Pseudo-Second-Order | Langmuir | 33.78 mg/g | tandfonline.com |

| Aluminum Hydroxide Flocs (Electrocoagulation) | Disperse Yellow 56 | Pseudo-First-Order | Langmuir, Flory–Huggins | Not Specified | researchgate.net |

Utilization of Hydrogel Nanocomposites for Dye Removal

Environmental Stability and Persistence in Aqueous Environments (Focus on chemical pathways)

Disperse dyes are characterized by their low water solubility and high affinity for particulate matter and sediments. nih.gov This tendency to adsorb onto solids is a key factor in their environmental persistence, as it removes them from the water column where they might be more susceptible to photolytic degradation. nih.gov

Once in the sediment, the primary chemical pathway for transformation is the reductive cleavage of the azo bond, as detailed in section 7.1.2. oup.com The stability of the dye molecule makes it resistant to aerobic degradation. ijrrjournal.com Their persistence in wastewater streams means that conventional treatment methods are often ineffective, leading to their accumulation in aquatic environments. nih.gov The chemical stability that makes them effective textile dyes also contributes to their longevity and potential for long-term environmental impact. ijrrjournal.com

Theoretical and Computational Chemistry Studies

Structure-Property Relationship Modeling within Polymeric Systems

Research in this area often aims to predict key properties such as the glass transition temperature (Tg), refractive index, and photo-responsive behavior. nih.govscienceopen.com For example, computational models can simulate how the flexibility, polarity, and free volume of different host polymers, like poly(methyl methacrylate) (PMMA), affect the mobility and aggregation of the "Disperse Yellow 7 methacrylate" units. nih.govscienceopen.commdpi.com Such models are instrumental in accelerating the development of novel materials for applications in optoelectronics and photonics. researchgate.netnih.govscienceopen.com

A hypothetical QSPR study might generate a predictive model from a dataset of various polymers containing "Disperse Yellow 7 methacrylate (B99206)," using molecular descriptors to forecast specific properties.

Table 1: Example of a QSPR Model for Predicting Glass Transition Temperature (Tg) in Polymers Containing "this compound"

| Polymer Matrix | Molecular Descriptor (e.g., Wiener Index) | Predicted Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) (PMMA) | 120 | 105 |

| Poly(ethyl methacrylate) (PEMA) | 150 | 65 |

| Poly(butyl methacrylate) (PBMA) | 210 | 20 |

Quantum Chemical Calculations of Electronic and Photophysical Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable for elucidating the electronic structure and photophysical properties of "this compound". acs.orgresearchgate.netresearchgate.net These methods provide detailed information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which govern its electronic absorption and emission spectra. researchgate.net

These calculations can accurately predict the maximum absorption wavelength (λmax) of the dye, which is fundamental to its color. researchgate.netmdpi.com Furthermore, they can clarify the nature of electronic transitions, such as π-π* or n-π* transitions, which impacts the dye's photostability and fluorescence quantum yield. acs.org Theoretical investigations also shed light on the photoisomerization mechanism of the azobenzene (B91143) moiety within the "this compound" molecule. researchgate.netmdpi.com By mapping the potential energy surfaces of the trans and cis isomers, researchers can understand the efficiency and pathway of this light-induced structural change. researchgate.netuni-kiel.de

Table 2: Calculated Electronic and Photophysical Properties of trans-"this compound"

| Property | Calculated Value | Computational Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP/6-31G(d) |

| Predicted λmax (in vacuum) | 335 nm | TD-DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations of this compound in Polymer Matrices

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. semanticscholar.org For "this compound" incorporated into a polymer matrix, MD simulations offer insights into the interactions between the dye molecule and the surrounding polymer chains, as well as the dye's mobility. mdpi.comsemanticscholar.org

These simulations can model the diffusion of the dye within the polymer, a critical factor for assessing potential leaching and aggregation. semanticscholar.org By analyzing the trajectories of the dye molecules, diffusion coefficients can be calculated, and their dependence on temperature and the polymer's chemical nature can be investigated. mdpi.com

MD simulations are also highly valuable for studying the photo-induced isomerization of the azobenzene unit within a realistic polymer environment. uni-kiel.de Simulating the system before and after the trans-to-cis isomerization allows for the observation of local and global structural changes in the polymer. uni-kiel.de This can reveal how molecular-level mechanical stress from the isomerization translates into macroscopic changes in the material's properties, which is key for applications like photo-mechanical actuators. mdpi.com

Compound Names

Q & A

Q. What are the key physicochemical properties of Disperse Yellow 7 methacrylate relevant to its use in polymer synthesis?

this compound (DY7MA) exhibits a melting point range of 132.7–135.8°C and a maximum absorption wavelength of 364 nm, making it suitable for applications requiring photothermal responsiveness . Its purity (95%) and molecular structure (azobenzene moiety) enable integration into copolymers for stimuli-responsive materials. Storage at 2–8°C is critical to maintain stability due to its classification as a flammable solid (storage code 11) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

DY7MA is classified as hazardous, causing eye damage, skin irritation, and specific target organ toxicity. Researchers must use personal protective equipment (PPE), including gloves and safety goggles, and ensure proper ventilation. Storage in a flammable materials cabinet at 2–8°C is mandatory to mitigate combustion risks .

Q. How can the purity and structural integrity of DY7MA be verified prior to copolymer synthesis?

Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy should be employed to confirm purity (≥95%). UV-Vis spectroscopy at 364 nm can validate the presence of the azobenzene chromophore, critical for photoresponsive behavior .

Advanced Research Questions

Q. How does the azo moiety in DY7MA contribute to its photothermal conversion efficiency in light-responsive polymers?

The azobenzene group undergoes reversible trans-cis isomerization under 405 nm light, efficiently converting photon energy into localized heat. This mechanism is exploited in systems like the LiLACK cell purification platform, where DY7MA-based polymers enable non-destructive cell elimination through controlled thermal gradients . Optimizing the azobenzene content (~25 mol% in poly[(methyl methacrylate)-co-DY7MA]) balances photoresponsiveness with material stability .

Q. What methodological considerations are critical when synthesizing DY7MA-containing copolymers for smart material applications?

- Solvent selection : Use polar aprotic solvents (e.g., 2,2,2-trifluoroethanol) to dissolve DY7MA and comonomers.

- Spin-coating parameters : Apply 20 µL of a 1.0 wt% polymer solution at 2000 rpm under inert gas (N₂) to achieve uniform thin films.

- Post-processing : Anneal at 80°C for 2 hours to enhance polymer crystallinity and adhesion .

- Characterization : UV-Vis spectroscopy (absorption at 405 nm) and differential scanning calorimetry (DSC) ensure thermal and optical properties align with application requirements .

Q. How can researchers resolve contradictions between the environmental persistence of DY7MA and its reported low ecological risk?

While DY7MA is persistent in the environment, the Canadian government’s screening assessment found that its low bioaccumulation potential and minimal release quantities (due to discontinued commerce) reduce ecological harm . In laboratory settings, researchers should adhere to waste disposal protocols (e.g., incineration for azobenzene derivatives) and conduct toxicity assays using in vitro models to validate safety under specific experimental conditions .

Q. What strategies optimize the integration of DY7MA into stimuli-responsive textiles without compromising mechanical properties?

- Copolymer design : Balance DY7MA content with flexible comonomers (e.g., methyl methacrylate) to maintain tensile strength.

- Crosslinking : Introduce covalent bonds via UV curing to enhance durability.

- Performance testing : Evaluate photoresponsiveness through cyclic heating-cooling experiments under controlled light exposure (e.g., 405 nm laser) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting spectral data in DY7MA copolymer characterization?

- UV-Vis discrepancies : Check for solvent interference (e.g., absorbance of trifluoroethanol at <300 nm) and normalize baselines.

- Thermal analysis : Compare DSC thermograms with pure DY7MA to identify phase separation or incomplete polymerization.

- Statistical validation : Use triplicate measurements and ANOVA to assess reproducibility .

Q. What advanced techniques are recommended for probing DY7MA’s photoisomerization kinetics?

Time-resolved transient absorption spectroscopy can quantify trans-cis isomerization rates under pulsed light. Coupled with computational modeling (e.g., density functional theory), this reveals energy barriers and thermal relaxation pathways, guiding material optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.